molecular formula C23H41NOSi B14801101 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine

Cat. No.: B14801101
M. Wt: 375.7 g/mol
InChI Key: HSNLWMTVQLXSCZ-UHFFFAOYSA-N
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Description

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl(dimethyl)silyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine typically involves multiple steps. One common approach starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl(dimethyl)silyl chloride for protection, n-butyllithium for deprotonation, and dimethylformamide as a solvent . Reaction conditions typically involve low temperatures (e.g., -78°C) and anhydrous environments to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can protect reactive sites during chemical reactions, allowing for selective modification of the compound . The cyclohexyl and ethanamine moieties may interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine is unique due to its combination of a silyl-protected hydroxyl group and a cyclohexyl ring with an ethanamine moiety. This structure allows for selective reactions and interactions with biological targets, making it valuable in various research applications .

Properties

Molecular Formula

C23H41NOSi

Molecular Weight

375.7 g/mol

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine

InChI

InChI=1S/C23H41NOSi/c1-18(21-11-9-8-10-12-21)24-19(2)22-15-13-20(14-16-22)17-25-26(6,7)23(3,4)5/h8-12,18-20,22,24H,13-17H2,1-7H3

InChI Key

HSNLWMTVQLXSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(C)C2=CC=CC=C2

Origin of Product

United States

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